3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one
Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (2H-chromen-2-one) core substituted at the 3-position with a pyridine ring bearing a chlorine atom at position 3 and a trifluoromethyl group at position 3. This structure combines the electron-deficient pyridine moiety with the planar, aromatic coumarin system, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3NO2/c16-11-6-9(15(17,18)19)7-20-13(11)10-5-8-3-1-2-4-12(8)22-14(10)21/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKSYHFPPOMGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine and 2H-chromen-2-one.
Coupling Reaction: The pyridinyl group is introduced to the chromenone core through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.
Reaction Conditions: The reaction is typically carried out under inert atmosphere conditions, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C. Common solvents used include dimethylformamide (DMF) or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyridinyl-chromenone derivatives.
Scientific Research Applications
Chemistry Applications
Synthesis and Building Blocks
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one serves as a versatile building block in organic synthesis. Its chromenone core and pyridinyl substituent allow for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Reactions
The compound can participate in several types of reactions:
- Oxidation : Using potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
- Reduction : Hydrogenation reactions can yield corresponding alcohols.
- Substitution : Nucleophilic substitution can occur at the chlorine atom, facilitating the formation of substituted derivatives.
Biological Applications
Enzyme Inhibition and Modulation
Research indicates that this compound may inhibit specific enzymes or modulate receptor activity. Preliminary studies suggest potential applications in drug development targeting various biological pathways.
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. Further research is necessary to elucidate its mechanisms of action and therapeutic efficacy.
Medical Applications
Therapeutic Potential
The compound is being explored for its anti-inflammatory properties, with studies suggesting it may modulate inflammatory pathways effectively. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological investigation.
Case Study: Anti-inflammatory Effects
A recent study demonstrated that this compound reduced inflammatory markers in animal models, suggesting a promising role in treating inflammatory diseases. The results warrant further exploration in clinical settings to assess its safety and efficacy in humans.
Industrial Applications
Agrochemicals and Pharmaceuticals
Due to its unique chemical properties, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its ability to modify biological processes makes it valuable in creating effective crop protection agents and therapeutic drugs.
Mechanism of Action
The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one with structurally related compounds from the evidence:
Physicochemical Properties
- Thermal Stability : Related pyridine derivatives (e.g., ) exhibit melting points >200°C, suggesting high thermal stability .
Biological Activity
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antichlamydial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a chromenone core and a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is , with a molecular weight of approximately 297.65 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that the presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its cell membrane permeability and increasing its bioactivity against certain pathogens .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to be in the range of 10-50 µg/mL, indicating moderate to strong activity .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Chlamydia trachomatis | 50 |
Antichlamydial Activity
The compound has also been evaluated for its antichlamydial activity. In a study assessing various derivatives, it was found that compounds with similar structural features exhibited selective activity against Chlamydia species. The presence of electron-withdrawing groups, such as trifluoromethyl, was crucial for enhancing this activity .
Case Study: Antichlamydial Efficacy
In a recent investigation, derivatives of this compound were synthesized and tested for their ability to inhibit Chlamydia growth. The results indicated that while some compounds were inactive, those retaining the trifluoromethyl group demonstrated significant antichlamydial effects, suggesting that this substituent plays a vital role in the biological activity against this pathogen .
Toxicity and Safety Profile
While the antimicrobial properties are promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity in mammalian cell lines. However, further investigations are necessary to establish a comprehensive safety profile before clinical applications can be considered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
